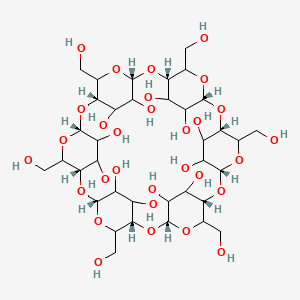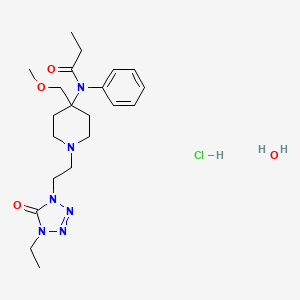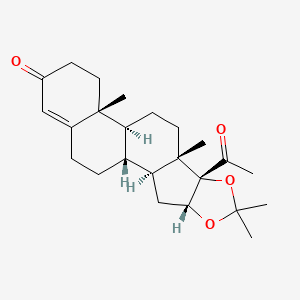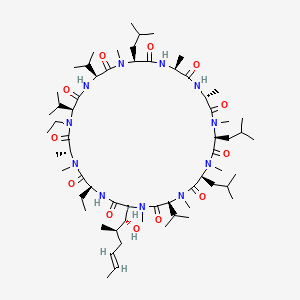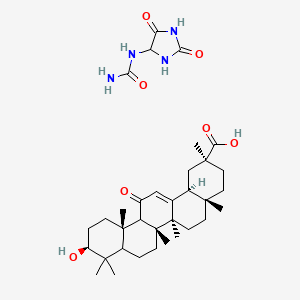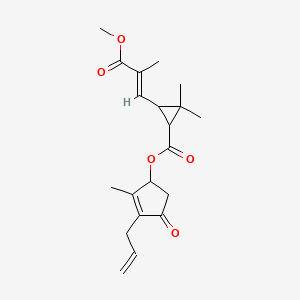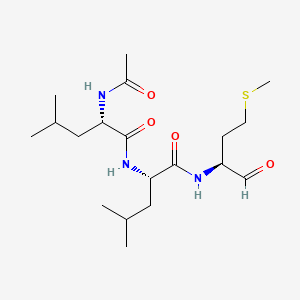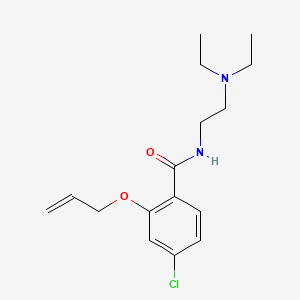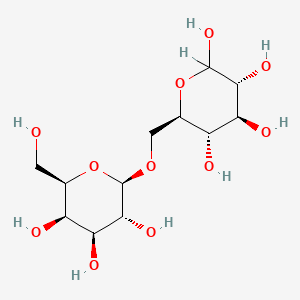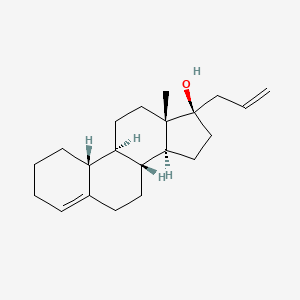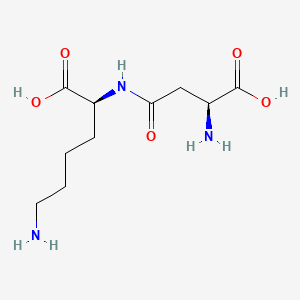
Aspartylysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-beta-Aspartyllysine, also known as asp-lys or e-(b-aspartyl)lysine, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. N6-beta-Aspartyllysine is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
Magnetic Resonance Spectroscopy in Biomedical Research
Magnetic resonance spectroscopy (MRS) is increasingly used in biomedical research for non-invasive biochemical and biomedical studies. MRS is significant for applications in clinical diagnostics and biomedical sciences, requiring accurate and biochemically relevant data analysis. Aspartylysine plays a role in these studies, especially in the context of advanced quantitative data analysis in the frequency domain (Š. Mierisová & M. Ala-Korpela, 2001).
Polyaminoacids in Macromolecular Prodrugs
Synthetic polyaminoacids like poly(aspartic acid) and polylysine are extensively studied for producing macromolecular prodrugs, particularly in antitumor therapy. These polyaminoacids, including aspartylysine, are used as carriers in drug delivery and targeting, showcasing their potential pharmaceutical applications (G. Cavallaro, G. Pitarresi, & G. Giammona, 2011).
Aspartame and Its Metabolites in Health Research
Aspartame, a compound related to aspartylysine, is studied for its health implications. Research has focused on its metabolism, effects on plasma amino acids, and potential prooxidative effects. These studies provide insights into the biological effects of related compounds like aspartylysine (B. Caballero et al., 1986).
Insulin Aspart in Diabetes Management
Insulin aspart, a rapid-acting insulin analog, is researched for its efficacy in diabetes management. Studies on insulin aspart help understand the pharmacodynamics of similar peptides, including aspartylysine, in metabolic conditions (P. Home et al., 1998).
Nanoparticle Science and Drug Delivery
Research into the cellular uptake and intracellular trafficking of nanoparticles, including those modified with peptides like aspartylysine, is significant in nanomedicine. These studies provide critical insights into the mechanisms of uptake and biological function of nanoparticle-based drug delivery systems (Parisa Foroozandeh & A. Aziz, 2018).
Eigenschaften
CAS-Nummer |
5853-83-8 |
|---|---|
Produktname |
Aspartylysine |
Molekularformel |
C10H19N3O5 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-8(14)5-6(12)9(15)16/h6-7H,1-5,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6-,7-/m0/s1 |
InChI-Schlüssel |
VNJVIQOAVBMTIB-BQBZGAKWSA-N |
Isomerische SMILES |
C(CC[NH3+])C[C@@H](C(=O)[O-])NC(=O)C[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C(CCN)CC(C(=O)O)NC(=O)CC(C(=O)O)N |
Kanonische SMILES |
C(CC[NH3+])CC(C(=O)[O-])NC(=O)CC(C(=O)[O-])[NH3+] |
Aussehen |
Solid powder |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Asp-Lys aspartyllysine beta-aspartyl-epsilon-lysine N-epsilon-(beta-aspartyl)lysine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



